REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Br:11][C:12]1[C:20]2[C:15](=[CH:16][N:17]=[C:18]([CH2:21][OH:22])[CH:19]=2)[O:14][CH:13]=1.CCN(CC)CC>C1COCC1.C(Cl)Cl>[Br:11][C:12]1[C:20]2[C:15](=[CH:16][N:17]=[C:18]([CH:21]=[O:22])[CH:19]=2)[O:14][CH:13]=1
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
BrC1=COC2=CN=C(C=C21)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
WASH
|
Details
|
The mixture is washed with saturated NaHCO3 (120 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a dark yellow solid (3.91 g)
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 150 g slurry-packed silica gel
|
Type
|
WASH
|
Details
|
eluting with 30% EtOAc/hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=COC2=CN=C(C=C21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.93 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |